molecular formula C6H10Cl2O2 B14709681 2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane CAS No. 23916-49-6

2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane

Cat. No.: B14709681
CAS No.: 23916-49-6
M. Wt: 185.05 g/mol
InChI Key: FELQCBSJXXVATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane is a chemical compound with the molecular formula C6H10Cl2O2 . It is known for its unique structure, which includes an oxirane ring and two chlorine atoms. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane typically involves the reaction of epichlorohydrin with 1,3-dichloropropanol under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the oxirane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.

Common reagents used in these reactions include sodium hydroxide for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane involves its interaction with nucleophiles, leading to the formation of various derivatives. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, resulting in the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar compounds to 2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane include:

    Epichlorohydrin: A compound with a similar oxirane ring but only one chlorine atom.

    1,3-Dichloropropanol: A precursor in the synthesis of this compound.

    Glycidyl ethers: Compounds with an oxirane ring and various substituents.

The uniqueness of this compound lies in its specific structure, which allows it to undergo a wide range of chemical reactions and be used in diverse applications .

Properties

CAS No.

23916-49-6

Molecular Formula

C6H10Cl2O2

Molecular Weight

185.05 g/mol

IUPAC Name

2-(1,3-dichloropropan-2-yloxymethyl)oxirane

InChI

InChI=1S/C6H10Cl2O2/c7-1-5(2-8)9-3-6-4-10-6/h5-6H,1-4H2

InChI Key

FELQCBSJXXVATR-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC(CCl)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.